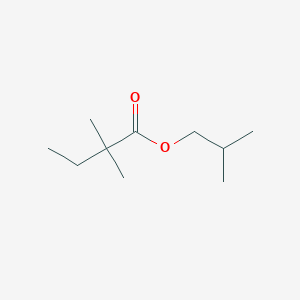
2-Methylpropyl 2,2-dimethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropyl 2,2-dimethylbutanoate is an organic ester with the molecular formula C9H18O2. It is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry. This compound is also referred to as isobutyl neopentanoate and is a part of the ester family, which are compounds formed by the reaction of an alcohol and an acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylpropyl 2,2-dimethylbutanoate can be synthesized through the esterification reaction between 2-methylpropanol (isobutanol) and 2,2-dimethylbutanoic acid (neopentanoic acid). The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This method allows for the efficient production of the ester by continuously removing the water formed during the reaction, thus shifting the equilibrium towards the ester product. The process is optimized for high yield and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropyl 2,2-dimethylbutanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into its corresponding alcohol and acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Hydrolysis: 2-methylpropanol and 2,2-dimethylbutanoic acid.
Transesterification: A different ester and the original alcohol.
Reduction: 2-methylpropanol.
Applications De Recherche Scientifique
2-Methylpropyl 2,2-dimethylbutanoate has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry: Widely used in the flavor and fragrance industry for its pleasant fruity aroma, making it a valuable ingredient in perfumes, cosmetics, and food flavorings.
Mécanisme D'action
The mechanism of action of 2-methylpropyl 2,2-dimethylbutanoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In biological systems, esters like this compound can undergo hydrolysis to release the corresponding alcohol and acid, which may have bioactive properties. The molecular targets and pathways involved in its biological effects are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpropyl 2-methylpropanoate: Another ester with a similar fruity odor but different molecular structure.
Propyl 2-methylpropanoate: Similar ester with a slightly different alcohol component.
Isobutyl acetate: An ester with a similar fruity aroma but different acid component.
Uniqueness
2-Methylpropyl 2,2-dimethylbutanoate is unique due to its specific combination of 2-methylpropanol and 2,2-dimethylbutanoic acid, which imparts a distinct fruity odor and specific chemical properties. Its stability and pleasant aroma make it particularly valuable in the flavor and fragrance industry.
Propriétés
Numéro CAS |
20225-31-4 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
2-methylpropyl 2,2-dimethylbutanoate |
InChI |
InChI=1S/C10H20O2/c1-6-10(4,5)9(11)12-7-8(2)3/h8H,6-7H2,1-5H3 |
Clé InChI |
RODWLRGSUINYPD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C(=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13402429.png)
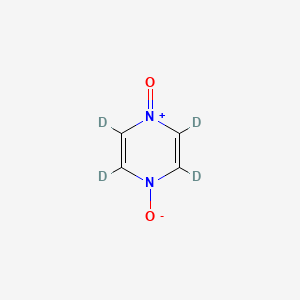
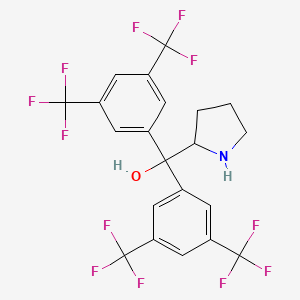
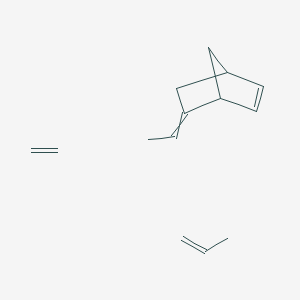
![23-Amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid;dihydrate](/img/structure/B13402461.png)
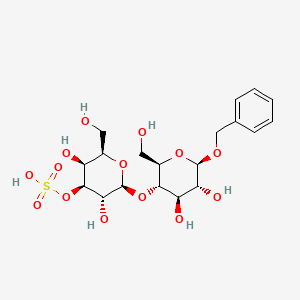
![1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate](/img/structure/B13402470.png)

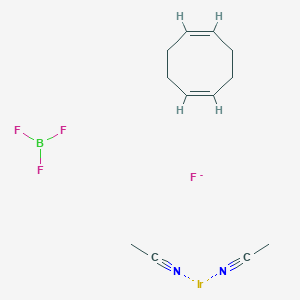

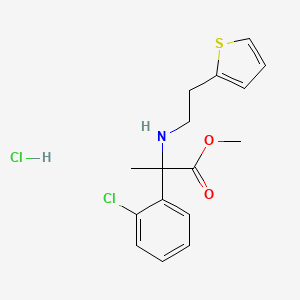
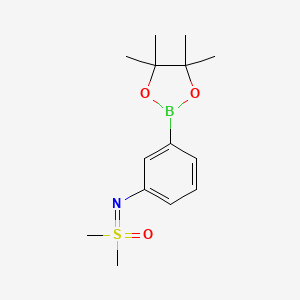

![5'-O-(4,4-Dimethoxytrityl)-2'-O-[(tert-butyl)dimethylsilyl]-N-isobutyrylguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B13402506.png)
